

# In-Depth Technical Guide: 2-Naphthyl Trifluoromethanesulfonate

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## Compound of Interest

Compound Name:	2-Naphthyl trifluoromethanesulfonate
Cat. No.:	B1335318

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CAS Number: 3857-83-8

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This technical guide provides a detailed overview of **2-Naphthyl trifluoromethanesulfonate**, a versatile and highly reactive reagent pivotal in modern organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key applications, and includes visual representations of reaction pathways and workflows to support research and development endeavors.

## Chemical and Physical Properties

**2-Naphthyl trifluoromethanesulfonate**, also known as 2-naphthyl triflate, is a white to off-white crystalline solid.<sup>[1][2]</sup> The triflate group is an excellent leaving group, making this compound a highly effective electrophile in a variety of cross-coupling reactions.<sup>[2]</sup>

Table 1: Physicochemical Properties of **2-Naphthyl Trifluoromethanesulfonate**

Property	Value	Reference
CAS Number	3857-83-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	276.23 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	30-32 °C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	87 °C at 0.2 mmHg	<a href="#">[1]</a> <a href="#">[7]</a>
Appearance	White to almost white powder/crystal	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in polar organic solvents	<a href="#">[2]</a>

Table 2: Spectroscopic Data of **2-Naphthyl Trifluoromethanesulfonate**

Spectrum	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Data not explicitly found in search results, but would be expected in the aromatic region (approx. 7.2-8.0 ppm).
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Data not explicitly found in search results, but would show signals for the naphthalene core and the trifluoromethyl group.

## Synthesis of **2-Naphthyl Trifluoromethanesulfonate**

The most common method for the synthesis of **2-Naphthyl trifluoromethanesulfonate** involves the reaction of 2-naphthol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a base.

## Experimental Protocol: Synthesis from **2-Naphthol** and **Trifluoromethanesulfonic Anhydride**

Objective: To synthesize **2-Naphthyl trifluoromethanesulfonate** from 2-naphthol.

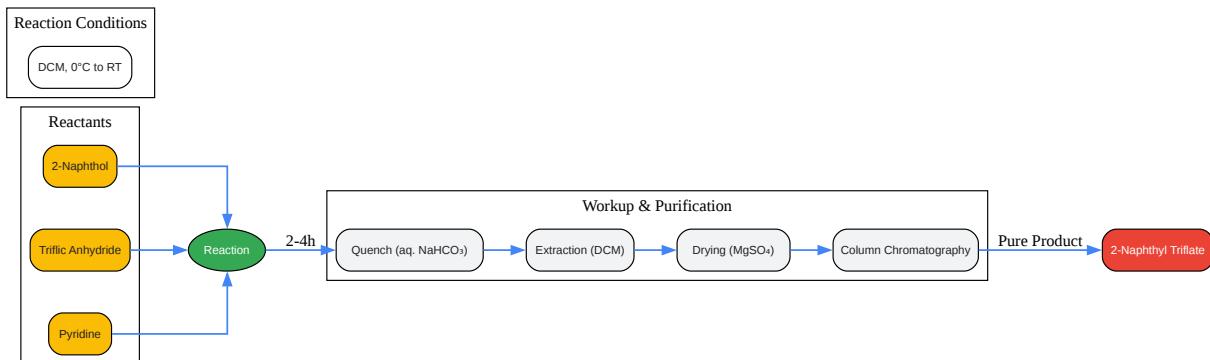
**Materials:**

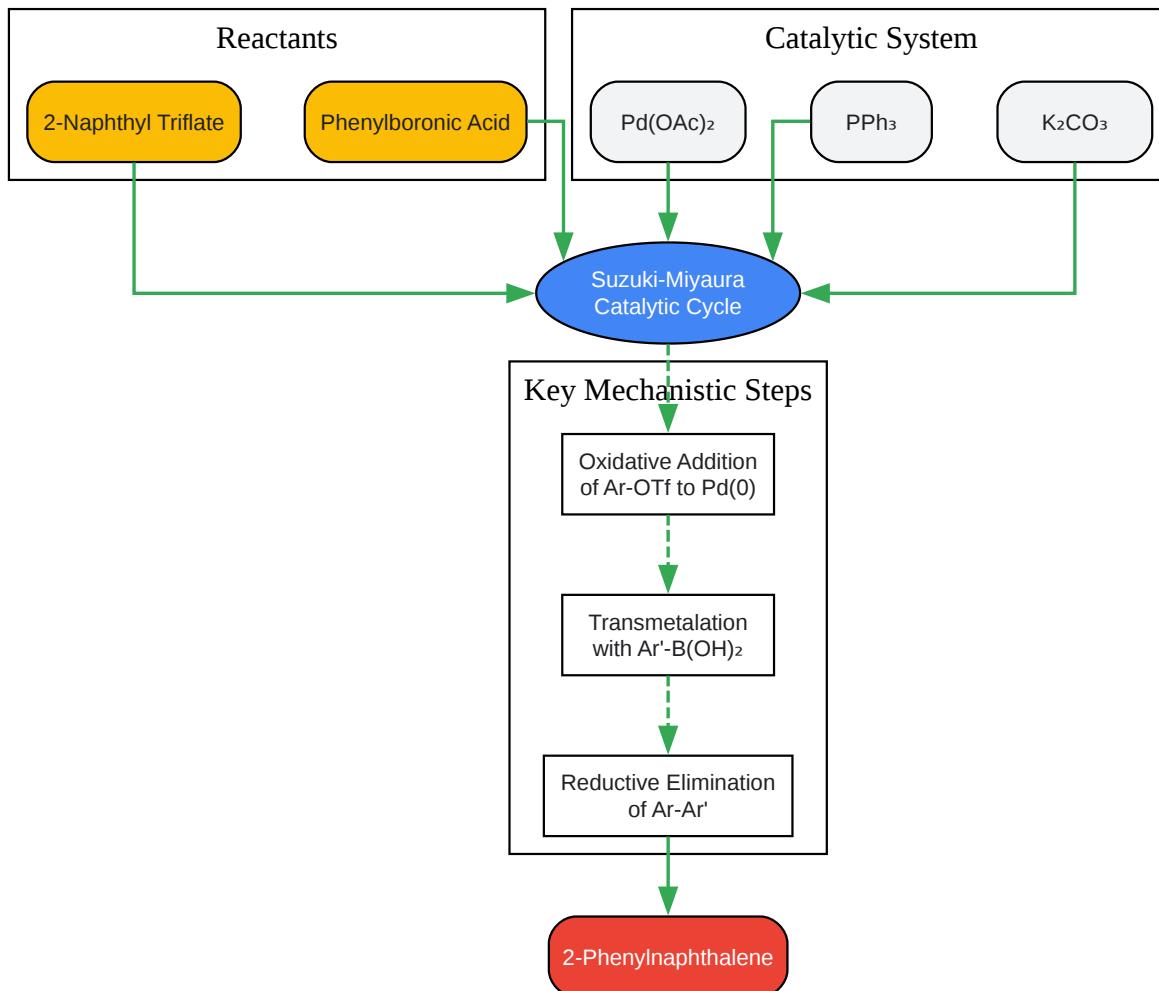
- 2-Naphthol
- Trifluoromethanesulfonic anhydride ( $\text{ Tf}_2\text{O}$ )
- Pyridine (or another suitable non-nucleophilic base)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

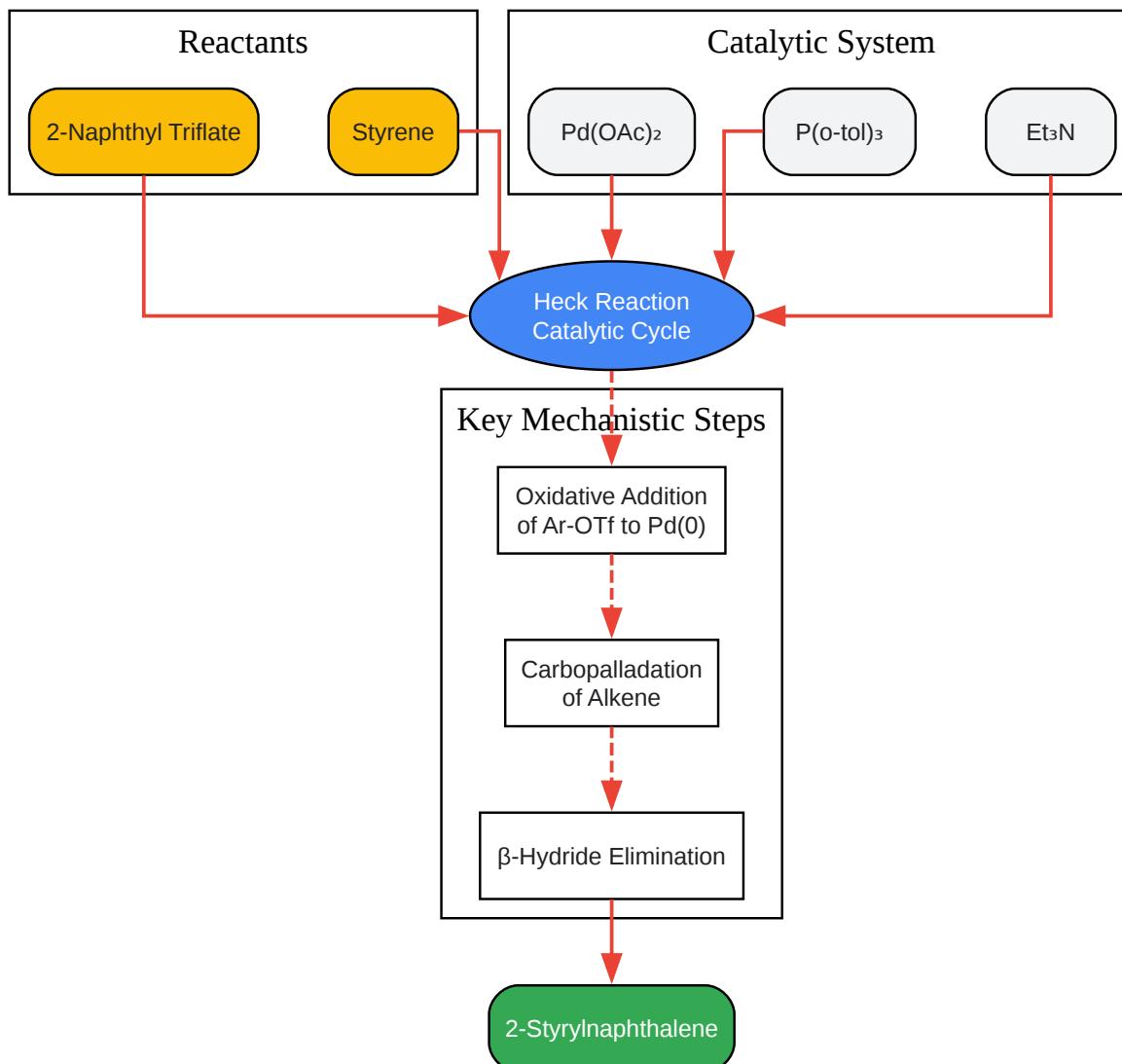
**Procedure:**

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine (1.1 eq) to the stirred solution.
- To this mixture, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via a syringe, ensuring the temperature remains at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Naphthyl trifluoromethanesulfonate**.







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